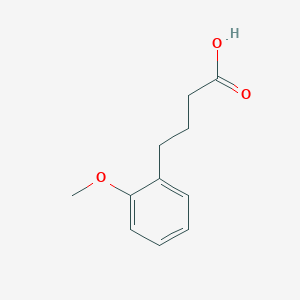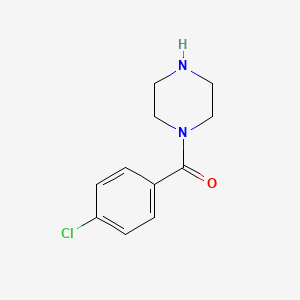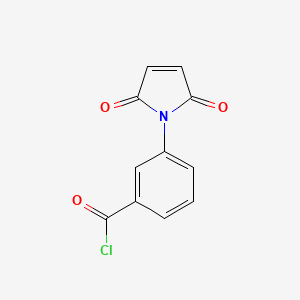
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Overview
Description
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane is a highly fluorinated organic compound with the molecular formula
C8HClF16
. This compound is notable for its extensive fluorination, which imparts unique chemical and physical properties such as high thermal stability, chemical inertness, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.Mechanism of Action
Target of Action
Similar perfluorinated compounds (pfcs) have been found to interact with various proteins and enzymes in the body .
Mode of Action
It is a type of perfluorinated compound (PFC), which are known for their high chemical stability and heat resistance . They are primarily used in the manufacture of special types of polymers and synthetic coating materials . Due to their low surface tension and high surface energy, they can also be used as additives similar to surfactants .
Biochemical Pathways
Other pfcs have been found to induce several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease and liver cancers .
Pharmacokinetics
It is known that pfcs, due to their chemical stability, can persist in the environment and bioaccumulate in organisms .
Result of Action
Similar pfcs have been found to cause endocrine disruption and developmental toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane. For instance, its chemical stability allows it to persist in various environmental conditions . Moreover, it can bioaccumulate in organisms, leading to potential long-term effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane can be synthesized through the chlorination of perfluorooctane. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective substitution of hydrogen atoms with chlorine. The reaction is carried out in the presence of a catalyst, often iron or aluminum chloride, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in reduction and oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require heating to facilitate the reaction.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation Reactions: Oxidation can be carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed:
Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be a perfluorinated alcohol.
Reduction: The reduction of the chlorine atom typically yields perfluorooctane.
Oxidation: Oxidation reactions can lead to the formation of perfluorinated carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane is used in various fields due to its unique properties:
Chemistry: It serves as a reagent and intermediate in the synthesis of other fluorinated compounds.
Biology: Its inert nature makes it useful in studies involving non-reactive environments.
Medicine: It is explored for use in drug delivery systems due to its stability and ability to form emulsions.
Industry: It is used in the manufacture of specialty coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.
Comparison with Similar Compounds
Perfluorooctane: Lacks the chlorine atom but shares similar fluorination.
Perfluorooctanoic acid (PFOA): Contains a carboxylic acid group instead of chlorine.
Perfluorooctanesulfonic acid (PFOS): Contains a sulfonic acid group.
Uniqueness: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane is unique due to the presence of the chlorine atom, which allows for specific substitution reactions that are not possible with fully fluorinated compounds. This makes it a valuable intermediate in the synthesis of other specialized fluorinated chemicals.
Properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HClF16/c9-8(24,25)7(22,23)6(20,21)5(18,19)4(16,17)3(14,15)2(12,13)1(10)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRHPDUABIVHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HClF16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075246 | |
| Record name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423-53-0 | |
| Record name | Octane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















